molecular formula C17H17N5O7S2 B601304 Cefixime Methyl Ester CAS No. 88621-01-6

Cefixime Methyl Ester

Numéro de catalogue: B601304
Numéro CAS: 88621-01-6
Poids moléculaire: 467.48
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Chemistry

  • Synthesis Intermediate : Cefixime Methyl Ester serves as a crucial intermediate in the synthesis of cefixime itself. This application facilitates the study and development of cephalosporin antibiotics, allowing researchers to explore modifications that enhance efficacy and reduce resistance.

Biology

  • Antibiotic Resistance Studies : The compound is used in research to investigate mechanisms of antibiotic resistance, particularly focusing on how bacteria adapt to cephalosporins. Understanding these mechanisms is vital for developing new strategies to combat resistant strains.

Medicine

  • Clinical Efficacy : this compound contributes to clinical studies evaluating the effectiveness of cefixime in treating infections such as urinary tract infections and otitis media. Its pharmacokinetic profile supports its use in pediatric populations where dosing precision is critical.

Industry

  • Production : In industrial applications, this compound plays a role in the large-scale production of cefixime, ensuring a consistent supply of this essential antibiotic for healthcare settings.

This compound exhibits significant biological activity through its mechanism of action:

  • Mechanism : It inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), disrupting the peptidoglycan synthesis pathway. This leads to bacterial cell lysis.
  • Spectrum of Activity : The compound is effective against pathogens such as Escherichia coli, Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis. However, it shows limited efficacy against Staphylococcus aureus and is inactive against Pseudomonas aeruginosa.

Case Studies

  • Clinical Efficacy in Urinary Tract Infections :
    • A comparative study indicated that cefixime effectively treats uncomplicated urinary tract infections caused by E. coli and Proteus mirabilis. Patients receiving cefixime demonstrated comparable outcomes to those treated with amoxicillin or co-trimoxazole.
  • Pediatric Applications :
    • In children with acute otitis media, a dose of 8 mg/kg daily of cefixime was found to be as effective as higher doses of amoxicillin or cefaclor, highlighting its suitability for pediatric use.
  • Stability Against Beta-Lactamases :
    • This compound exhibits stability against certain beta-lactamase enzymes, enhancing its effectiveness against resistant bacterial strains.

Mécanisme D'action

Target of Action

Cefixime Methyl Ester, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) found in bacteria . These proteins are a family of enzymes that play a crucial role in the synthesis and remodeling of the bacterial cell wall, specifically the peptidoglycan layer .

Mode of Action

The mode of action of this compound involves the inhibition of these penicillin-binding proteins . The compound binds to these proteins, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts cell wall biosynthesis, leading to impaired cell wall homeostasis and loss of cell integrity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway in bacteria . By inhibiting the penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall, this compound prevents the formation of this essential component of the bacterial cell wall .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the body and distributed widely throughout various tissues and body fluids . It is excreted in the urine, with about 50% of the absorbed dose excreted as active drug . The serum half-life of this compound averages 3 to 4 hours in healthy subjects .

Result of Action

The result of this compound’s action is the lysis, or breakdown, of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, the compound causes the cells to lose their integrity and eventually leads to bacterial cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the presence of certain beta-lactamase enzymes . This compound, like other third-generation cephalosporins, has been shown to have more stability in the presence of beta-lactamases compared to first- and second-generation cephalosporins .

Analyse Biochimique

Biochemical Properties

Cefixime Methyl Ester, like Cefixime, is likely to interact with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . By binding to these proteins, it inhibits the synthesis of the bacterial cell wall, leading to bacterial cell lysis .

Cellular Effects

This compound, as a derivative of Cefixime, may share similar cellular effects. Cefixime has been shown to have significant effects on bacterial cells, including causing cell lysis . It also has been found to induce changes in the gut microbiota, affecting metabolic functions .

Molecular Mechanism

The molecular mechanism of this compound is likely similar to that of Cefixime. Cefixime works by inhibiting bacterial cell wall synthesis through its binding to penicillin-binding proteins . This results in the lysis of the bacterial cells .

Temporal Effects in Laboratory Settings

These changes can affect metabolic functions and have been linked to obesity outcomes .

Metabolic Pathways

The specific metabolic pathways of this compound are not well-documented. As a derivative of Cefixime, it may be involved in similar pathways. Cefixime is known to interact with penicillin-binding proteins, which play a crucial role in bacterial cell wall synthesis .

Transport and Distribution

Cefixime, the parent compound, is known to have a volume of distribution averaging 0.1 L/kg of body weight when administered orally .

Subcellular Localization

The subcellular localization of this compound is not well-documented. As a derivative of Cefixime, it is likely to be found wherever Cefixime is localized. Cefixime is known to bind to penicillin-binding proteins, which are located in the bacterial cell wall .

Analyse Des Réactions Chimiques

Activité Biologique

Cefixime Methyl Ester is a derivative of cefixime, a third-generation cephalosporin antibiotic. This compound exhibits significant biological activity primarily through its mechanism of action, pharmacokinetics, and interactions with bacterial cells. This article explores these aspects in detail, supported by relevant data tables and research findings.

This compound functions by inhibiting bacterial cell wall synthesis. It primarily targets penicillin-binding proteins (PBPs) , which are essential for the structural integrity of bacterial cell walls. By binding to these proteins, this compound disrupts the peptidoglycan synthesis pathway, leading to cell lysis and death of susceptible bacteria .

Key Points:

  • Target : Penicillin-binding proteins (PBPs)
  • Mode of Action : Inhibition of peptidoglycan synthesis
  • Result : Bacterial cell lysis

Pharmacokinetics

The pharmacokinetic profile of this compound reflects its absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Absorption : Approximately 40-50% of the drug is absorbed when administered orally, with peak plasma concentrations occurring between 2 to 6 hours post-administration .
  • Distribution : The drug is moderately distributed in body tissues and extracellular fluids, with about 65% serum protein binding .
  • Metabolism : The metabolic pathways specific to this compound are not extensively documented; however, it is likely that it follows similar pathways as cefixime.
  • Excretion : About 50% of the absorbed dose is excreted unchanged in urine within 24 hours .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability40-50%
Peak Concentration (Cmax)~3.7 µg/mL
Time to Peak (Tmax)2-6 hours
Half-life3-4 hours (up to 9 hours in some cases)
Excretion~50% unchanged in urine

Biological Activity and Efficacy

This compound demonstrates broad-spectrum antibacterial activity against various pathogens. It is particularly effective against:

  • Enterobacteriaceae
  • Haemophilus influenzae
  • Streptococcus pneumoniae
  • Moraxella catarrhalis

However, it shows limited efficacy against certain organisms such as Staphylococcus aureus and is inactive against Pseudomonas aeruginosa .

Case Studies

  • Clinical Efficacy in Urinary Tract Infections :
    A comparative study demonstrated that cefixime is effective in treating uncomplicated urinary tract infections caused by Escherichia coli and Proteus mirabilis. Patients receiving cefixime showed comparable clinical outcomes to those treated with amoxicillin or co-trimoxazole .
  • Pediatric Applications :
    In children with acute otitis media, cefixime administered at a dose of 8 mg/kg daily was found to be as effective as higher doses of amoxicillin or cefaclor .

This compound retains biochemical properties similar to those of cefixime:

  • Cellular Effects : Induces lysis in susceptible bacterial cells.
  • Stability Against Beta-Lactamases : this compound exhibits stability against certain beta-lactamase enzymes, making it effective against resistant strains .

Research Applications

This compound is utilized in various research fields:

  • Chemistry : As an intermediate in the synthesis of cefixime.
  • Biology : Investigating mechanisms of antibiotic resistance.
  • Pharmaceuticals : Development of new antibiotics based on cephalosporin structures.

Propriétés

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O7S2/c1-3-7-5-30-15-11(14(25)22(15)12(7)16(26)27)20-13(24)10(8-6-31-17(18)19-8)21-29-4-9(23)28-2/h3,6,11,15H,1,4-5H2,2H3,(H2,18,19)(H,20,24)(H,26,27)/b21-10-/t11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPJGEMACCCYJO-QVJRADPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary synthetic route used to produce Cefixime Methyl Ester and what are its advantages?

A1: The synthesis of this compound primarily involves the amidation reaction between 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) and a cefixime side chain sulfur phosphorus active ester. [, ] This reaction yields this compound, which then undergoes hydrolysis to produce Cefixime. [, ] This method utilizes a novel active ester [(Z)-2(2-amino-4-thiazolyl)methoxyimino-2-(triphenylphosphonium)acetyl chloride] that offers several advantages. [] Firstly, the resulting byproduct, diethyl phosphate, has lower toxicity compared to byproducts from other methods. [] Secondly, diethyl phosphate, being a liquid, is easily removable, simplifying the purification process. [] This route is favored for its simplicity, high yield, and reduced environmental impact. []

Q2: Are there any specific challenges associated with the existing production methods for Cefixime Trihydrate, and how does the research aim to address them?

A2: Yes, conventional methods for producing Cefixime Trihydrate often struggle to achieve both high yield and high purity simultaneously. [] The presence of impurities can negatively impact the quality and stability of the final drug product. [] Research has focused on developing a novel crystallization method to overcome these limitations. [] This method involves the introduction of at least one specific solvent during the hydrolysis of this compound, which significantly enhances the removal of impurities. [] This process leads to Cefixime Trihydrate with a purity equal to or greater than 99.5%. [] Furthermore, the resulting Cefixime Trihydrate demonstrates superior quality attributes such as uniform particle size, good flowability, and excellent stability, even under accelerated degradation conditions. [] This improved stability translates to less than 0.2% degradation after one month of storage at 40°C, addressing a significant concern with existing commercial products. []

  1. CN103283794A A kind of synthetic method of cefixime
  2. CN102011558A Method for preparing cefixime trihydrate
  3. CN101818370A Method for crystallizing cefixime trihydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.